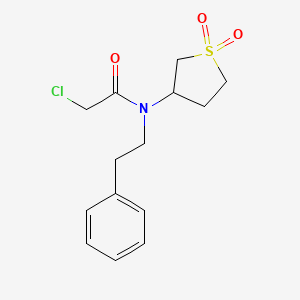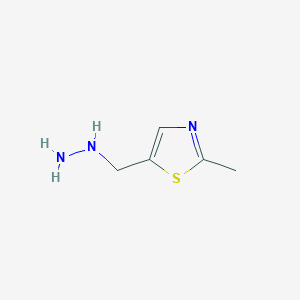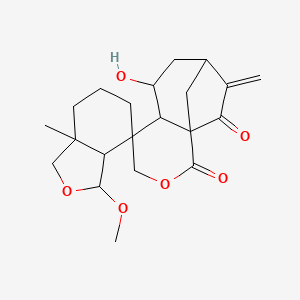![molecular formula C25H32N2O6 B12111656 benzyl (2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B12111656.png)
benzyl (2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group, a methoxyphenyl group, and a protected amino acid moiety, making it a versatile molecule for synthetic and research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as benzyl alcohol, 4-methoxyphenylacetic acid, and protected amino acids.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of benzyl (2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate can be scaled up using continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Optimized reaction conditions, such as temperature control and solvent selection, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The ester and amide functionalities can be reduced to alcohols and amines, respectively, using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl ether can be replaced by other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: LiAlH₄, BH₃
Coupling Reagents: DCC, DIC, HOBt
Deprotecting Agents: TFA
Major Products
Oxidation Products: Hydroxylated or carbonylated derivatives
Reduction Products: Alcohols and amines
Substitution Products: Various nucleophile-substituted derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, benzyl (2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving esterases and proteases. Its structure allows it to act as a substrate or inhibitor in enzymatic assays.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored as prodrugs that release active pharmaceutical ingredients upon enzymatic cleavage.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as a building block for the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of benzyl (2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate involves its interaction with specific molecular targets, such as enzymes. The ester and amide bonds in the compound can be hydrolyzed by esterases and proteases, respectively, leading to the release of active fragments that exert biological effects. The methoxyphenyl group may also interact with aromatic binding sites in proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl (2S)-3-phenyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Benzyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate:
Uniqueness
The presence of the methoxy group in benzyl (2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds and valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C25H32N2O6 |
|---|---|
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
benzyl 3-(4-methoxyphenyl)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoate |
InChI |
InChI=1S/C25H32N2O6/c1-17(26-24(30)33-25(2,3)4)22(28)27-21(15-18-11-13-20(31-5)14-12-18)23(29)32-16-19-9-7-6-8-10-19/h6-14,17,21H,15-16H2,1-5H3,(H,26,30)(H,27,28) |
Clé InChI |
GFXOXGJCJRPPMC-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-methoxyphenyl)propyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12111582.png)
![5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole](/img/structure/B12111588.png)
![2-[(3-methylbutyl)amino]-N-propylpropanamide](/img/structure/B12111592.png)







amine](/img/structure/B12111639.png)

![(5Z)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12111647.png)
